molecular formula C11H9BrN2 B2535543 2-(Bromomethyl)-1-methylindole-3-carbonitrile CAS No. 328045-73-4

2-(Bromomethyl)-1-methylindole-3-carbonitrile

Cat. No. B2535543
CAS RN: 328045-73-4
M. Wt: 249.111
InChI Key: LRXPOGOLGOMRBO-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides. 2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile serves as a valuable organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its widespread use .

Organic Synthesis

Due to the presence of a bromine atom and a conjugated diene system (1,3-butadiene), this compound is of interest in organic synthesis. Researchers explore its potential as a versatile building block for creating complex molecules and functional materials.

Creating Rigid Analogues of Biologically Relevant Compounds

The compound can be used in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is a rigid analogue of 2-aminoadipic acid. Such bromomethylated azabicycloheptanes offer a way to design non-chiral analogues with unique properties for drug discovery and chemical biology.

Medicinal Chemistry

Derivatives of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile have been studied for their biological activities. Researchers explore their potential applications in medicinal chemistry, including drug design and development.

Preparation of Beta-Substituted Acrylates

3-Bromo-2-(bromomethyl)propionic acid: , a related compound, acts as an organic building block for preparing beta-substituted acrylates. These acrylates find applications in polymer chemistry, materials science, and drug delivery systems .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity data, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, or research into similar compounds. This could include medicinal applications, uses in materials science, or environmental impacts .

properties

IUPAC Name

2-(bromomethyl)-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-14-10-5-3-2-4-8(10)9(7-13)11(14)6-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXPOGOLGOMRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile

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